(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Overview
Description
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol . This compound is characterized by the presence of both a pyrrolidine and a tetrahydropyran ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of a pyrrolidine derivative with a tetrahydropyran derivative under specific conditions. One common method includes the use of amide bond formation reactions, where the amine group of the pyrrolidine reacts with a carboxylic acid derivative of the tetrahydropyran . The reaction conditions often require the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or tetrahydropyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (lithium aluminium hydride) for reduction, and nucleophiles like NaBH4 (sodium borohydride) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has shown promise in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biochemical pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Aminopyrrolidine: Shares the pyrrolidine ring but lacks the tetrahydropyran moiety.
Tetrahydro-2H-pyran-4-ylmethanone: Contains the tetrahydropyran ring but lacks the pyrrolidine moiety.
Uniqueness
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to the combination of both pyrrolidine and tetrahydropyran rings in its structure. This dual-ring system provides distinct chemical properties and reactivity compared to compounds with only one of these rings .
Biological Activity
(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, a compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 g/mol, has garnered interest in various fields due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings.
1. Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: [(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone
- CAS Number: 1286207-63-3
- Molecular Weight: 198.26 g/mol
The compound features a unique dual-ring structure consisting of a pyrrolidine and a tetrahydropyran moiety, which contributes to its distinct reactivity and biological interactions.
2. Synthesis Methods
This compound is typically synthesized through amide bond formation reactions. The synthesis involves:
- Reagents: A pyrrolidine derivative reacts with a carboxylic acid derivative of tetrahydropyran.
- Conditions: The reaction conditions are optimized for yield and purity, often employing continuous flow reactors for industrial-scale production.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Its structure allows it to effectively bind to active sites, modulating enzymatic activities that are crucial for various biochemical pathways.
3.2 Pharmacological Potential
Research indicates that this compound may have applications in pharmacology, particularly in the development of therapeutics targeting:
- Cancer Treatment: Preliminary studies suggest potential efficacy in inhibiting certain cancer cell lines.
4.1 In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against specific cancer cell lines, particularly those overexpressing cyclin-dependent kinases (CDKs). The structure–activity relationship (SAR) analysis has been crucial in understanding its efficacy.
4.2 Toxicological Assessments
Toxicological evaluations indicate that while the compound shows promise, further assessments are necessary to determine its safety profile in vivo. Current data suggest minimal acute toxicity at therapeutic doses, but long-term studies are warranted.
5. Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is compared with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
(S)-3-Aminopyrrolidine | Pyrrolidine only | Limited activity |
Tetrahydro-2H-pyran-4-methanone | Tetrahydropyran only | Moderate activity |
The combination of both structural elements in this compound enhances its biological properties compared to its counterparts.
Properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8/h8-9H,1-7,11H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEFNCDGSDYVGA-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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